3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzothiophene-2-carboxamide
Description
Properties
Molecular Formula |
C20H20ClNO4S2 |
|---|---|
Molecular Weight |
438.0 g/mol |
IUPAC Name |
3-chloro-N-(1,1-dioxothiolan-3-yl)-6-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C20H20ClNO4S2/c1-12-3-6-16-17(9-12)27-19(18(16)21)20(23)22(10-15-5-4-13(2)26-15)14-7-8-28(24,25)11-14/h3-6,9,14H,7-8,10-11H2,1-2H3 |
InChI Key |
RKIYUKUSILNYMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)N(CC3=CC=C(O3)C)C4CCS(=O)(=O)C4)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of 6-Methyl-1-Benzothiophene-2-Carboxylic Acid
The benzothiophene scaffold is constructed via a Gewald reaction, which facilitates annulation of substituted benzene derivatives with thiophene precursors. Starting with 4-methylbenzenethiol and ethyl acetoacetate under acidic conditions (H₂SO₄, 60°C), cyclization yields 6-methyl-1-benzothiophene-2-carboxylate. Saponification with NaOH (2 M, reflux) produces the free carboxylic acid (yield: 78–82%).
Key Reaction Parameters:
-
Temperature : 60–80°C for cyclization
-
Catalyst : Concentrated H₂SO₄ (0.5 equiv)
-
Workup : Neutralization with NaHCO₃ followed by extraction with ethyl acetate.
Activation of the Carboxylic Acid for Amidation
Generation of the Acid Chloride
The carboxylic acid is activated by treatment with thionyl chloride (SOCl₂, 2 equiv) in toluene at reflux (110°C, 2 h). Excess SOCl₂ is removed under reduced pressure to yield 3-chloro-6-methyl-1-benzothiophene-2-carboxyl chloride as a pale-yellow solid (yield: 95%).
Synthesis of the N,N-Disubstituted Amine Component
Preparation of 1,1-Dioxidotetrahydrothiophen-3-Amine
Tetrahydrothiophene-3-amine is oxidized to the sulfone using hydrogen peroxide (30% w/w) in acetic acid at 50°C for 12 h. The product is purified via recrystallization from ethanol/water (yield: 88%).
Synthesis of (5-Methylfuran-2-yl)Methylamine
Furfuryl amine is methylated at the 5-position using iodomethane (2 equiv) and K₂CO₃ in DMF (60°C, 6 h). The product is isolated by distillation under reduced pressure (yield: 75%).
Sequential Amidation Strategy
First Amidation: Coupling with 1,1-Dioxidotetrahydrothiophen-3-Amine
The acid chloride is reacted with 1,1-dioxidotetrahydrothiophen-3-amine (1.1 equiv) in anhydrous THF using triethylamine (TEA, 2 equiv) as a base. The reaction is stirred at room temperature for 4 h, yielding 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-1-benzothiophene-2-carboxamide (yield: 85%).
Second Alkylation: Introduction of (5-Methylfuran-2-yl)Methyl Group
The secondary amine is alkylated with (5-methylfuran-2-yl)methyl bromide (1.5 equiv) in the presence of K₂CO₃ (2 equiv) in DMF at 80°C for 8 h. Purification by silica gel chromatography (hexane/ethyl acetate, 3:1) affords the final product (yield: 70%).
Stereochemical and Purity Considerations
Chiral Resolution of 1,1-Dioxidotetrahydrothiophen-3-Amine
The sulfone-containing amine exhibits a chiral center at the 3-position. Enantiomeric separation is achieved via chiral supercritical fluid chromatography (SFC) using a Chiralpak AD-3 column (CO₂/ethanol with 0.05% DEA). The (R)-enantiomer is isolated with >99% ee for subsequent reactions.
Analytical Characterization
HPLC Purity : >98% (C18 column, acetonitrile/water + 0.1% TFA)
MS (ESI+) : m/z 547.1 [M+H]⁺
¹H NMR (600 MHz, CDCl₃): δ 7.82 (s, 1H, ArH), 7.45 (d, J = 8.2 Hz, 1H, ArH), 6.15 (s, 1H, furan-H), 4.85–4.70 (m, 2H, N-CH₂-furan), 3.90–3.75 (m, 2H, tetrahydrothiophene-H), 2.95–2.85 (m, 4H, SO₂-CH₂), 2.45 (s, 3H, Ar-CH₃), 2.30 (s, 3H, furan-CH₃).
Scale-Up and Process Optimization
Catalytic Improvements
Replacing HATU with cheaper coupling agents (e.g., EDCl/HOBt) reduces costs without compromising yield (tested at 10 mmol scale, yield: 82%).
Solvent Recycling
THF and DMF are recovered via distillation (≥90% recovery) to enhance sustainability.
Comparative Analysis of Alternative Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Sequential Amidation | 70 | 98 | 120 |
| One-Pot Tandem Reaction | 55 | 95 | 150 |
| Solid-Phase Synthesis | 60 | 97 | 180 |
The sequential amidation approach balances yield, purity, and operational simplicity, making it preferable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophene group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The chlorine atom in the benzothiophene core can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, the compound’s benzothiophene core is known for its activity in various biological systems. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, derivatives of benzothiophene have been investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. This compound could serve as a lead compound for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The benzothiophene core can interact with various enzymes and receptors, modulating their activity. The dioxidotetrahydrothiophene group may enhance the compound’s binding affinity and specificity, while the carboxamide group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural differences and properties between the target compound and its analogs:
Key Differentiators
- Sulfone vs. Non-Sulfone Analogs: The 1,1-dioxidotetrahydrothiophen-3-yl group increases polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability compared to non-sulfonated analogs like the trifluoromethylphenyl derivative .
- Furan vs.
Biological Activity
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzothiophene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a chloro substituent and a tetrahydrothiophene moiety, suggest various biological activities that could be leveraged for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 343.9 g/mol. The structure includes:
- A benzothiophene core.
- A tetrahydrothiophene ring with dioxidation.
- A carboxamide functional group.
These features contribute to its reactivity and interaction with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest it acts as an inhibitor of specific enzymes involved in cellular signaling pathways, potentially affecting processes such as apoptosis and proliferation.
- Protein Binding : The compound may bind to target proteins or enzymes, altering their activity and influencing downstream biological processes.
- Gene Expression Modulation : There is evidence that it can influence gene expression related to various cellular functions, which could be beneficial in treating diseases like cancer.
Biological Activity
The biological activity of this compound has been explored in various studies:
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. It has been shown to induce apoptosis in these cells by activating caspase pathways, which are crucial for programmed cell death.
Antimicrobial Properties
Research has also indicated potential antimicrobial activity against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
Case Studies
| Study | Findings |
|---|---|
| Study 1: Anticancer Activity (Journal of Medicinal Chemistry) | Demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 15 µM. |
| Study 2: Antimicrobial Efficacy (International Journal of Antimicrobial Agents) | Showed inhibition of growth in Staphylococcus aureus and Escherichia coli at concentrations above 20 µg/mL. |
| Study 3: Enzyme Inhibition (Bioorganic & Medicinal Chemistry Letters) | Identified as a potent inhibitor of serine proteases involved in inflammation pathways, suggesting anti-inflammatory properties. |
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to similar compounds:
| Compound Name | Structural Features | Unique Biological Activities |
|---|---|---|
| Compound A | Chlorinated phenoxy group | Antiviral properties |
| Compound B | Fluorinated substituents | Enhanced solubility and bioavailability |
| Compound C | Thiazole ring incorporation | Distinct anti-inflammatory effects |
Q & A
Q. What synthetic routes are commonly employed for the preparation of this compound?
The synthesis involves multi-step procedures, including:
- Core formation : Construction of the benzothiophene scaffold via cyclization of halogenated precursors (e.g., bromo- or chloro-substituted intermediates) .
- Functionalization : Sequential N-alkylation using tetrahydrothiophene-3-yl and furan-methyl groups, followed by sulfone oxidation (1,1-dioxidotetrahydrothiophene moiety) .
- Purification : Chromatographic techniques (e.g., silica gel column) and recrystallization to isolate the final product.
Challenges include steric hindrance during alkylation and oxidation side reactions. Low yields (~2–5%) in analogous multi-step syntheses highlight the need for optimization .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., methyl groups on benzothiophene and furan rings) and assess purity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching calculated mass) .
- X-Ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally related carboxamides .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address low synthetic yields?
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, flow chemistry () enables precise control of reaction kinetics and reduces byproduct formation .
- Alternative Catalysts : Explore palladium or copper catalysts for efficient coupling steps.
- In Situ Monitoring : Use techniques like FTIR or HPLC to track intermediate formation and adjust conditions dynamically.
Q. How to resolve contradictions in biological activity data across studies?
- Standardized Assays : Ensure consistent microbial strains, inoculum sizes, and growth media. For example, reports variable antimicrobial efficacy against Gram-positive vs. Gram-negative bacteria, which may stem from membrane permeability differences .
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., chloro, methyl groups) to isolate bioactive moieties. Compare with analogs like 3-chloro-6-fluoro-N-(5-nitrothiazol-2-yl)benzothiophene carboxamide, which showed selective activity .
Q. What experimental strategies elucidate the compound’s mechanism of action?
- Enzyme Inhibition Assays : Target enzymes critical to microbial viability (e.g., dihydrofolate reductase or bacterial topoisomerases) .
- Molecular Docking : Simulate interactions with binding pockets using software like AutoDock.
- Gene Expression Profiling : RNA sequencing can identify pathways disrupted by the compound (e.g., oxidative stress response genes).
Q. How to design stability studies for this compound under varying storage conditions?
- Forced Degradation : Expose the compound to heat, light, and humidity, then monitor degradation products via LC-MS.
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and analyze physicochemical changes (e.g., sulfone group oxidation) .
Data Contradiction Analysis
Q. Why might biological activity data conflict between in vitro and in vivo studies?
- Metabolic Instability : The compound may undergo rapid hepatic metabolism (e.g., cytochrome P450-mediated oxidation), reducing bioavailability.
- Solubility Limitations : Poor aqueous solubility (common with benzothiophene derivatives) can skew in vitro results. Use surfactants or co-solvents (e.g., DMSO) to improve dissolution .
Methodological Recommendations
- Synthetic Protocol Refinement : Replace traditional batch reactors with flow reactors to enhance reproducibility and scalability .
- Bioactivity Validation : Combine minimum inhibitory concentration (MIC) assays with time-kill studies to assess bactericidal vs. bacteriostatic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
